1-(5-Fluorothiophen-2-yl)ethanone oxime
Overview
Description
1-(5-Fluorothiophen-2-yl)ethanone oxime is a chemical compound with the molecular formula C6H7FNOS and a molecular weight of 160.19 g/mol It is characterized by the presence of a fluorine atom attached to a thiophene ring, which is further connected to an ethanone oxime group
Preparation Methods
The synthesis of 1-(5-Fluorothiophen-2-yl)ethanone oxime typically involves the reaction of 1-(5-fluorothiophen-2-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
1-(5-Fluorothiophen-2-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the oxime group to an amine group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-(5-Fluorothiophen-2-yl)ethanone oxime has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(5-Fluorothiophen-2-yl)ethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-(5-Fluorothiophen-2-yl)ethanone oxime can be compared with other similar compounds, such as:
1-(5-Fluorothiophen-2-yl)ethanone: This compound lacks the oxime group, making it less reactive in certain chemical transformations.
1-(5-Chlorothiophen-2-yl)ethanone oxime: The presence of a chlorine atom instead of fluorine alters the compound’s reactivity and biological activity.
1-(5-Methylthiophen-2-yl)ethanone oxime: The methyl group provides different steric and electronic effects, influencing the compound’s properties and applications.
The uniqueness of this compound lies in its combination of a fluorine atom and an oxime group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(NE)-N-[1-(5-fluorothiophen-2-yl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-3,9H,1H3/b8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSNZBTXCHQFH-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(S1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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